2-Ethylbutylamine hydrochloride chemical structure and physical properties
2-Ethylbutylamine hydrochloride chemical structure and physical properties
An In-depth Technical Guide to 2-Ethylbutylamine Hydrochloride: Structure, Properties, and Applications
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 2-Ethylbutylamine hydrochloride, a key chemical entity with significance for researchers, scientists, and professionals in drug development. This document delves into its fundamental chemical structure, physicochemical properties, a logical synthesis pathway, and its potential applications as a building block in medicinal chemistry.
Chemical Identity and Structure
2-Ethylbutylamine hydrochloride is the salt form of the primary amine 2-Ethylbutylamine. The hydrochloride form enhances the compound's stability and modifies its solubility profile, making it more amenable to handling and use in various research and development settings.[1]
IUPAC Name: 2-ethylbutan-1-amine;hydrochloride[2] CAS Number: 1387445-54-6[2][3][4][5] Molecular Formula: C₆H₁₆ClN[2][3][5] Synonyms: 2-ethyl-1-butanamine hydrochloride, 3-(aminomethyl)pentane hydrochloride[2][5]
The structure consists of a butylamine core with an ethyl group at the second carbon position. The amine group is protonated by hydrochloric acid to form the ammonium chloride salt.
Caption: Chemical structure of 2-Ethylbutylamine hydrochloride.
Physicochemical Properties
The properties of 2-Ethylbutylamine hydrochloride are distinct from its free base form, 2-Ethylbutylamine. The salt is typically a solid at room temperature, whereas the free amine is a liquid.[6] The data below distinguishes between the hydrochloride salt and its parent compound.
Table 1: Physicochemical Properties
| Property | 2-Ethylbutylamine Hydrochloride | 2-Ethylbutylamine (Free Base) | Source(s) |
| Molecular Weight | 137.65 g/mol | 101.19 g/mol | [2][3][4],[6][7][8][9][10][11][12] |
| Physical Form | Powder, crystals, or solid | Clear colorless to light yellow liquid | [4],[6] |
| Melting Point | Not available | 20 °C | [9][10][11] |
| Boiling Point | Not available | 125 °C | [9][10][11] |
| Density | Not available | 0.776 g/cm³ | [9][10][11] |
| Water Solubility | Expected to be soluble | 3.83 x 10⁴ mg/L at 25°C | [9][13] |
| Storage Temperature | Room temperature, under inert atmosphere | Flammables area | [4],[11] |
Note: The hydrochloride salt form typically has a significantly higher melting point and greater aqueous solubility compared to the free base.
Synthesis and Manufacturing
The synthesis of 2-Ethylbutylamine hydrochloride is a two-step process that first involves the preparation of the free amine, 2-Ethylbutylamine, followed by its conversion to the hydrochloride salt. This approach is standard for producing amine salts, ensuring a stable and easy-to-handle final product.[14]
Caption: General synthesis workflow for 2-Ethylbutylamine Hydrochloride.
Experimental Protocol: Synthesis of 2-Ethylbutylamine Hydrochloride
This protocol outlines a representative laboratory-scale synthesis. The first phase details the synthesis of the parent amine, and the second phase covers its conversion to the hydrochloride salt.
Phase 1: Synthesis of 2-Ethylbutylamine (Parent Amine)
The reduction of a nitrile is a common method for synthesizing primary amines. Here, 2-ethylbutyronitrile serves as a logical precursor.
-
Reaction Principle: 2-ethylbutyronitrile is reduced to 2-Ethylbutylamine using a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent.
-
Materials:
-
2-ethylbutyronitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Sulfuric acid (dilute)
-
Sodium hydroxide solution
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
-
Procedure:
-
Suspend LiAlH₄ in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 2-ethylbutyronitrile in anhydrous diethyl ether via a dropping funnel with continuous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for several hours to ensure the reaction is complete.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash them with diethyl ether.
-
Combine the filtrate and washes, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 2-Ethylbutylamine can be purified by fractional distillation.
-
Phase 2: Conversion to 2-Ethylbutylamine Hydrochloride
-
Reaction Principle: The free amine is a base that readily reacts with hydrochloric acid in an acid-base reaction to form the stable ammonium salt.[14]
-
Materials:
-
Purified 2-Ethylbutylamine
-
Hydrochloric acid (concentrated or as a solution in a solvent like isopropanol)
-
Anhydrous diethyl ether or isopropanol
-
Büchner funnel, filter flask, pH paper
-
-
Procedure:
-
Dissolve the purified 2-Ethylbutylamine in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrochloric acid dropwise with vigorous stirring. The hydrochloride salt will begin to precipitate as a white solid.
-
Monitor the pH to ensure the solution is slightly acidic.
-
After the addition is complete, continue stirring in the ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the final product, 2-Ethylbutylamine hydrochloride, under a vacuum.
-
Applications in Drug Development and Research
While specific blockbuster drugs containing the 2-Ethylbutylamine moiety are not prominent in the literature, its structure as a primary amine makes it a valuable building block for creating diverse molecular scaffolds. Amine hydrochlorides are pivotal intermediates in pharmaceutical synthesis.[1][15][16]
-
Role as a Building Block: The primary amine group is a key functional handle for a variety of chemical transformations, including amidation, alkylation, and reductive amination, allowing for its incorporation into more complex molecules.
-
Improved Handling and Stability: Converting amines to their hydrochloride salts is a standard practice in drug development.[1] This increases the compound's melting point, often transforming oils into crystalline solids, which are easier to purify, weigh, and store. The salt form also protects the reactive amine group from degradation.
-
Pharmacophore Potential: Small alkyl amines can be found in various biologically active compounds. The ethyl branching on the butyl chain provides steric bulk that can influence how a potential drug molecule binds to a biological target, potentially improving selectivity or potency. For instance, similar structures like 2-aminobutyramide hydrochloride are crucial intermediates for antiepileptic drugs.[15][16]
Safety and Handling
2-Ethylbutylamine hydrochloride is classified with specific hazard warnings. Adherence to safety protocols is essential.
-
GHS Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[3][4]
Table 2: GHS Precautionary Statements
| Code | Precaution |
| P264 | Wash hands and skin thoroughly after handling.[3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][17] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[3] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[3][17] |
Handling Recommendations:
-
Handle in a well-ventilated area or under a chemical fume hood.[18][19]
-
Avoid generating dust.
-
Store in a tightly closed container in a dry, cool place under an inert atmosphere.[4][18]
-
Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17][18][19]
References
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2-Ethylbutylamine hydrochloride. (n.d.). PubChem. Retrieved March 19, 2026, from [Link]
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2-Ethylbutylamine hydrochloride | 1387445-54-6. (n.d.). MilliporeSigma. Retrieved March 19, 2026, from [Link]
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2-Ethylbutylamine hydrochloride. (n.d.). MilliporeSigma. Retrieved March 19, 2026, from [Link]
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2-Ethylbutylamine. (n.d.). NIST WebBook. Retrieved March 19, 2026, from [Link]
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2-Ethyl butylamine. (n.d.). PubChem. Retrieved March 19, 2026, from [Link]
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2-ETHYL-N-BUTYLAMINE. (2024, April 9). ChemBK. Retrieved March 19, 2026, from [Link]
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2-ETHYLBUTYLAMINE, CAS No. 617-79-8. (n.d.). iChemical. Retrieved March 19, 2026, from [Link]
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Chemical Properties of 2-Ethylbutylamine (CAS 617-79-8). (n.d.). Cheméo. Retrieved March 19, 2026, from [Link]
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